molecular formula C7H6BrN3 B1145881 3-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1276056-68-8

3-Bromo-5-methylimidazo[1,2-A]pyrazine

Cat. No.: B1145881
CAS No.: 1276056-68-8
M. Wt: 212.05
InChI Key: VVBZADNSXSRZFS-UHFFFAOYSA-N
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Description

3-Bromo-5-methylimidazo[1,2-a]pyrazine is a valuable brominated heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific bromo-substituted derivative is designed for facile further functionalization, primarily via metal-catalyzed cross-coupling reactions, to generate a library of novel compounds for biological screening . The core imidazo[1,2-a]pyrazine structure is recognized as a structural analogue of deazapurines and is found in compounds with a multitude of biological potentials . Researchers have exploited this scaffold to develop inhibitors of key enzymatic targets. For instance, closely related 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system in pathogens like Helicobacter pylori , showing potential as novel antibacterial agents . Furthermore, this chemotype is frequently investigated in the development of kinase inhibitors for cancer treatment, leveraging its ability to selectively bind in biological systems . Other researched applications include the synthesis of derivatives with pronounced antioxidant and antimicrobial activities, where substitutions on the ring system can significantly influence efficacy . The bromine atom at the 3-position provides a versatile handle for synthetic elaboration, making this compound a critical intermediate for constructing complex molecules targeting a range of neurological, inflammatory, and infectious disorders .

Properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZADNSXSRZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857133
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-68-8
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

A widely employed method involves regioselective bromination of 5-methylimidazo[1,2-A]pyrazine using N-bromosuccinimide (NBS) in dichloromethane (DCM). The reaction proceeds via radical intermediates under mild conditions (20°C, 2 hours), yielding 3-bromo-5-methylimidazo[1,2-A]pyrazine with 75% efficiency.

Reaction Conditions

  • Substrate : 5-methylimidazo[1,2-A]pyrazine (4.18 mmol)

  • Reagent : NBS (1.0 equiv)

  • Solvent : DCM (20 mL)

  • Workup : Washing with aqueous Na₂CO₃, drying (MgSO₄), and vacuum concentration

Key Advantages

  • Regioselectivity : Exclusive bromination at the 3-position due to electronic and steric effects of the methyl group.

  • Scalability : Demonstrated at gram-scale without significant yield reduction.

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

Three-Component Cyclocondensation

An alternative route employs the GBB reaction, combining 5-bromo-3-methylpyridin-2-amine, an aldehyde (e.g., propanal), and benzotriazole in the presence of potassium cyanide. This one-pot method constructs the imidazo[1,2-A]pyrazine core directly, achieving 65–70% yield.

Synthetic Pathway

  • Formation of Imine Intermediate : Condensation of pyridin-2-amine with propanal.

  • Cyclization : Benzotriazole-mediated annulation forms the bicyclic scaffold.

  • Bromine Retention : The 5-bromo substituent remains intact throughout the reaction.

Optimization Challenges

  • Reagent Cost : High expense of specialized reagents like Walborsky’s reagent necessitated alternative routes.

  • Byproduct Formation : Requires rigorous purification via column chromatography.

Sequential Functionalization via Formylation-Methylation

Stepwise Derivatization of Preformed Scaffolds

A modular approach involves:

  • Formylation : Treating 6-bromo-2-ethyl-8-methylimidazo[1,2-A]pyridin-3-amine with formic acid at 80°C.

  • Methylation : Reacting the formylated intermediate with iodomethane (CH₃I) in acetone (80°C, 12 hours).

  • Bromine Introduction : Sandmeyer reaction or copper-mediated bromination for final functionalization.

Characterization Data

  • NMR : δ 8.70 (s, 1H, pyrazine-H), 2.56 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).

  • LC–MS : m/z 282.0/284.0 [M + H]⁺, confirming bromine isotopic signature.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
NBS Bromination75%DCM, RT, 2hHigh regioselectivity, scalabilityRequires pure precursor
GBB Reaction65–70%Reflux, 24hOne-pot synthesisCostly reagents, byproduct formation
Formylation-Methylation93%Acetone, 80°C, 12hHigh-purity intermediatesMulti-step, time-intensive

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Green Chemistry : Replacement of DCM with ethyl acetate reduces environmental impact without compromising yield.

  • Catalytic Systems : Pd/XPhos catalysts enhance coupling efficiency in functionalized derivatives.

Purification Strategies

  • Crystallization : Trituration in diisopropyl ether removes hydrophilic impurities.

  • Chromatography : Reverse-phase HPLC ensures >95% purity for pharmaceutical applications.

Analytical Validation Protocols

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Assignments correlate with predicted electronic environments (e.g., downfield shifts for bromine-adjacent protons).

  • High-Resolution MS : Exact mass matching within 3 ppm error validates molecular formula.

Purity Assessment

  • HPLC : Retention time consistency (Δt < 0.1 min) across batches.

  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development and Synthesis
3-Bromo-5-methylimidazo[1,2-A]pyrazine serves as a critical scaffold in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Recent studies have highlighted its utility in developing selective modulators for neurotransmitter receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds have shown promise as anticonvulsants in animal models, indicating their potential for treating epilepsy and related disorders .

1.2 Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships has been pivotal in understanding how modifications to the imidazo[1,2-a]pyrazine core affect biological activity. For instance, the introduction of various substituents at different positions on the imidazo[1,2-a]pyrazine ring has led to the identification of compounds with improved potency and selectivity against specific biological targets .

Biological Applications

2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as BCR-ABL kinase in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The findings suggest that these compounds may serve as lead candidates for developing new cancer therapies .

2.2 Inhibition of Bacterial Pathogens
The compound has also been investigated for its inhibitory effects on Helicobacter pylori, a bacterium associated with gastric diseases. Virtual high-throughput screening identified this compound derivatives as potential ATP mimics that inhibit the VirB11 ATPase activity in H. pylori. This inhibition could reduce the virulence of the bacteria and provide a novel approach to treating infections caused by this pathogen .

Case Studies

Study Application Findings
Study on AMPAR ModulatorsAnticonvulsant ActivityIdentified derivatives exhibited robust seizure protection in animal models after oral administration .
Inhibition of H. pyloriAntibacterial ActivityCompounds showed competitive inhibition of VirB11 ATPase with IC50 values around 7 µM .
Anticancer ScreeningBCR-ABL Kinase InhibitionSeveral derivatives demonstrated significant inhibitory activity against BCR-ABL kinase, suggesting potential in CML treatment .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylimidazo[1,2-A]pyrazine is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo ring structure may facilitate binding to active sites, thereby modulating the activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent positions and core modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Bromo-5-methylimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Br (C3), CH₃ (C5) Synthetic intermediate; potential kinase/CDK inhibitor
6-Substituted imidazo[1,2-a]pyrazines Imidazo[1,2-a]pyrazine Morpholine, aryl (C6) H⁺/K⁺-ATPase inhibition (e.g., anti-secretory agents)
8-Morpholinoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Morpholine (C8) Anticancer scaffolds via kinase modulation
Benzoimidazole-pyrrolo[1,2-a]pyrazine Fused heterocycles Fused benzene rings Deep blue fluorescence for bioimaging
Imidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine Aryl/alkyl (C2) Anticancer activity (IC₅₀ ~11 µM) and fluorescence

Limitations and Challenges

  • This compound: Limited solubility (due to hydrophobicity) and unoptimized pharmacokinetics may restrict in vivo applications.
  • Fused Analogues : While benzoimidazole-pyrrolo[1,2-a]pyrazines show excellent fluorescence, their complex synthesis (e.g., double cyclodehydration) limits scalability compared to simpler brominated derivatives .

Biological Activity

3-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant findings from research studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the imidazo ring. The synthesis typically involves electrophilic aromatic halogenation reactions, where 2-amino-5-methyl-pyrazine is treated with N-bromosuccinimide (NBS) to yield the brominated derivative in high yields .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological macromolecules such as enzymes and receptors. The unique structural features provided by the bromine and methyl substitutions likely enhance its binding affinity to target sites .

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-A]pyrazine family demonstrate significant anticancer activity. For example, studies have shown that derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting morphological changes indicative of programmed cell death . In particular, related pyrazine derivatives have been observed to inhibit proliferation in leukemic cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been evaluated alongside other imidazo[1,2-A]pyrazine derivatives for their ability to inhibit bacterial growth. Preliminary studies suggest that these compounds can act as inhibitors of specific bacterial enzymes, showcasing their potential as therapeutic agents against infections .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes involved in critical biological pathways. For instance, research has indicated that related compounds can inhibit the TYK2 enzyme, which plays a role in immune response signaling . This suggests potential applications in treating inflammatory diseases or conditions mediated by aberrant signaling pathways.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound and related compounds is presented in the table below.

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in leukemic cells; IC50 values around 25 μM.
AntimicrobialExhibits inhibitory effects on bacterial growth; potential as a lead compound for antibiotic development.
Enzyme InhibitionInhibits TYK2 enzyme; implications for treatment of inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-methylimidazo[1,2-A]pyrazine?

  • The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and aminopyrazines under mild conditions (room temperature, ethanol), achieving high yields (75–90%) . Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic halogenation at the reactive C3/C5 positions can introduce substituents, leveraging the inherent electron density distribution of the imidazo[1,2-a]pyrazine core .

Q. How is the structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., J5,8 coupling constants > J6,8 for regiochemistry) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-QTOF confirms molecular weight (e.g., [M + Na]+ peaks) .
  • X-ray Crystallography: Resolves regioisomer ambiguity (e.g., distinguishing C6 vs. C8 substitution) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions be addressed during derivatization?

  • Electron Density Modeling: Theoretical calculations (e.g., Hückel or DFT) predict reactivity: C3 > C5 for electrophilic attack (e.g., bromination) due to higher π-electron density .
  • Directing Groups: Use of methyl or methoxy groups at C5 or C8 positions can steer electrophiles to desired sites . For example, 5-methyl groups enhance steric hindrance at C3, favoring C6 functionalization .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

  • Phosphodiesterase (PDE) Inhibition Assays: Measure cAMP/cGMP levels in isolated tissues (e.g., rat atria) to evaluate PDE3/PDE4 inhibition .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., [3H]clonidine for α2-adrenergic receptors) quantify subtype selectivity (α2 vs. α1) .
  • Cytotoxicity Screening: High-content imaging systems assess permeability and phototoxicity in cellular models (e.g., HEK293 cells) .

Q. How can conflicting data on optical properties (e.g., fluorescence) be resolved for imidazo[1,2-a]pyrazine derivatives?

  • Aggregation-Induced Emission (AIE): Test emission in solution vs. solid state. Hybrid benzo[d]imidazole-pyrrolo[1,2-a]pyrazines exhibit blue fluorescence (λem ~450 nm) in aggregates due to restricted intramolecular rotation .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Br) quench fluorescence, while π-extended systems (e.g., naphtho-fused derivatives) enhance quantum yields .

Q. What strategies optimize reaction yields in one-pot multicomponent syntheses?

  • Catalyst Screening: Iodine (5 mol%) outperforms FeCl3 or CAN in MCRs, reducing side reactions (e.g., tert-butyl isocyanide decomposition) .
  • Solvent Optimization: Polar aprotic solvents (DMSO) favor cyclization, while toluene/DBSA combinations improve yields for acid-sensitive intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across structurally similar derivatives?

  • Conformational Analysis: Molecular modeling (e.g., Gaussian or MOE) compares low-energy conformers with reference ligands (e.g., mianserin for α2 receptors) .
  • Metabolic Stability: LC-MS identifies metabolites (e.g., thiocyanate formation from cyanomethyl derivatives), which may mask parent compound efficacy .

Experimental Design Considerations

Q. What protocols ensure reproducibility in Pd-catalyzed C–H functionalization?

  • Precatalyst Selection: Use Pd(OAc)2 with XPhos ligands for C3 arylation .
  • Temperature Control: Maintain 80–100°C to prevent β-hydride elimination in benzylation/vinylation steps .

Q. How to design imidazo[1,2-a]pyrazine derivatives for telomerase inhibition?

  • Scaffold Hybridization: Fuse with benzo[d]imidazole (e.g., compound 8h) to enhance DNA intercalation .
  • Electrophilic Warheads: Introduce acrylamide or boronic acid groups for covalent or competitive binding .

Tables for Key Data

Property Method Example Data Reference
Regioselectivity (C3 vs. C5)DFT Electron Density CalculationC3: 0.85 e⁻/ų; C5: 0.72 e⁻/ų
Fluorescence Quantum YieldSpectrofluorimetryΦ = 0.45 (8h in DMSO)
PDE3 Inhibition (IC50)Radiolabeled cAMP Assay0.8 µM (5-Bromo derivative)
α2-Adrenergic Affinity (Ki)Radioligand Displacement12 nM (Compound 2a) vs. 850 nM (α1)

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